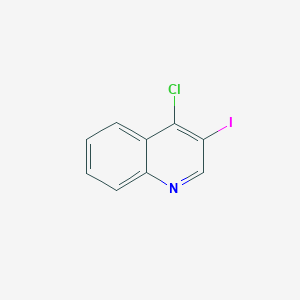

4-Chloro-3-iodoquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. researchgate.net Its unique structural framework is present in numerous natural products, particularly alkaloids, and serves as a fundamental building block for a multitude of synthetic compounds. researchgate.net The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast library of derivatives with tailored electronic and steric properties. orientjchem.org This adaptability has made quinoline and its derivatives indispensable tools in medicinal chemistry, materials science, and organic synthesis. researchgate.net The presence of the nitrogen atom in the ring imparts specific chemical reactivity and allows for interactions such as hydrogen bonding, which is crucial for the biological activity of many quinoline-based molecules. nih.gov

Historical Context of Quinoline Derivatives in Research and Development

The history of quinoline derivatives in research and development dates back to the 19th century, with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. nih.gov This natural product served as the lead compound for the development of a plethora of synthetic antimalarial drugs, including the well-known 4-aminoquinoline (B48711) derivative, chloroquine. researchgate.net The success of quinoline-based antimalarials spurred further investigation into this chemical class, leading to the discovery of compounds with a broad spectrum of biological activities. nih.gov Over the years, research has unveiled quinoline derivatives with antibacterial, anticancer, anti-inflammatory, and antiviral properties, among others. rsc.orgbohrium.com The journey of quinoline from a natural remedy to a versatile scaffold in modern drug discovery highlights its enduring importance in chemical and pharmaceutical research. nih.govbohrium.com

Role of Halogenated Quinolines in Synthetic Methodologies

Halogenated quinolines are particularly valuable intermediates in organic synthesis. The introduction of halogen atoms at specific positions on the quinoline ring provides reactive handles for a variety of chemical transformations. nih.gov These halogenated derivatives serve as key substrates in numerous cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This capability allows chemists to construct complex molecular architectures and introduce diverse functional groups onto the quinoline scaffold. researchgate.net The regioselective synthesis of halogenated quinolines is a critical aspect of their utility, as the position of the halogen atom dictates the reactivity and the subsequent transformations that can be performed. rsc.org The development of efficient and selective halogenation methods has been a significant focus of research, further expanding the synthetic potential of this important class of compounds. rsc.orgrsc.org

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOABWDLKHXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460299 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-90-7 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Iodoquinoline

Precursor Synthesis and Functionalization

The initial phase in the synthesis of 4-chloro-3-iodoquinoline is the construction of appropriately substituted quinolin-4(1H)-one or quinolin-4-ol intermediates. These precursors provide the foundational structure upon which the desired halogen atoms are subsequently introduced.

Synthesis of 3-Iodoquinolin-4(1H)-one Intermediates

The direct introduction of an iodine atom at the C3 position of the quinolin-4(1H)-one ring is a critical step. Research has demonstrated that a radical-based direct C-H iodination protocol is an effective method for this transformation. This approach offers regioselective iodination at the C3 position of quinolones under metal-free conditions. acs.orgscispace.comrsc.org This method is advantageous due to its operational simplicity and scalability. scispace.com

The reaction likely proceeds through a radical intermediate, and control experiments have shown that the presence of a radical quencher, such as TEMPO, suppresses the iodination reaction. scispace.com This methodology has been successfully applied to a variety of quinolone substrates, providing access to 3-iodoquinolin-4(1H)-one intermediates in good yields.

Preparation of 7-Chloro-3-iodoquinolin-4-ol

The compound 7-chloro-3-iodoquinolin-4-ol serves as a key intermediate in the synthesis of related molecules, such as certain impurities of hydroxychloroquine. chemicalbook.com Its synthesis can be approached through established methods for quinoline (B57606) construction, such as the Gould-Jacobs reaction. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline scaffold. wikipedia.orgmdpi.com

To obtain 7-chloro-3-iodoquinolin-4-ol, a plausible synthetic route would involve the use of a suitably substituted aniline, specifically 3-chloroaniline, in a Gould-Jacobs reaction, followed by iodination of the resulting 7-chloro-4-hydroxyquinoline at the C3 position. Alternatively, an appropriately iodinated aniline precursor could be utilized in the initial condensation step. The Gould-Jacobs reaction is known to be effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The synthesis of the related 7-chloro-4-hydroxy-3-quinolinecarboxylic acid via the Gould-Jacobs reaction is well-documented and provides a basis for this approach. orgsyn.orgchemicalbook.com

Chlorination and Iodination Procedures

With the quinolinone precursors in hand, the subsequent steps focus on the precise introduction of the halogen atoms to yield the final this compound product.

Electrophilic Substitution Strategies for Halogenation

The introduction of iodine at the C3 position of the quinoline ring, as previously mentioned, can be achieved through a direct C-H iodination protocol. This reaction is believed to proceed via a radical mechanism, which can be considered a form of electrophilic substitution. scispace.com This method has proven to be highly regioselective for the C3 position in both quinolines and quinolones. rsc.org The scalability of this protocol has been demonstrated, allowing for the preparation of gram quantities of the iodinated products. acs.org

Nucleophilic Substitution Approaches for Chlorine Introduction

The conversion of the 4-hydroxy or 4-oxo functionality of the quinolinone intermediate to a chloro group is a standard transformation in quinoline chemistry. This is typically achieved through a nucleophilic substitution reaction using a deoxychlorinating agent. acsgcipr.org Common reagents for this purpose include phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅). acsgcipr.orgindianchemicalsociety.com

The reaction of quinolin-4-ones with phosphorus oxychloride proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This method is widely employed in the synthesis of 4-chloroquinolines. chemicalbook.com The mechanism of POCl₃ chlorination of related heterocyclic systems, such as quinazolones, has been studied and is understood to occur in distinct stages, involving initial phosphorylation followed by displacement with chloride. nih.govresearchgate.netsemanticscholar.org

Conversion of 3-Iodoquinolin-4(1H)-one to this compound

The final step in the synthesis of this compound involves the chlorination of the 3-iodoquinolin-4(1H)-one intermediate. This transformation directly applies the principles of nucleophilic substitution at the 4-position of the quinolone ring.

Advanced Synthetic Transformations

One-Pot Synthetic Approaches to Quinoline Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. rsc.org Several one-pot methodologies have been developed for constructing the quinoline core.

One such approach involves the transition metal-catalyzed reaction of anilines and other substrates. For example, a Cobalt(III)-catalyzed reaction between an aniline and a ketone with paraformaldehyde proceeds through a cascade of C-H activation, carbonylation, and cyclization to yield substituted quinolines in good to excellent yields. rsc.org Similarly, anilines can react with alkynes and aldehydes in a cascade cyclization to provide quinoline derivatives. rsc.org

Metal-free, one-pot syntheses are also prevalent and are considered green chemical processes. rsc.org A method has been developed for synthesizing highly substituted quinolines from α-amino ketone derivatives, glycine esters, or glycine amides with aromatic or aliphatic alkynes. bohrium.com This reaction uses molecular iodine (I₂), potassium carbonate, and a surfactant combination in water at room temperature, affording moderate to good yields within 30-50 minutes. bohrium.com

The Vilsmeier-Haack reaction provides another route for one-pot synthesis. In one instance, 4-formyl pyrazole derivatives, formed from the formylation of quinoline hydrazones, were combined with malononitrile and thiophenol in a one-pot reaction to produce 2-substituted quinoline derivatives. nih.gov

Synthesis of Related Halogenated Quinoline Scaffolds (e.g., 4-chloro-7-iodoquinoline-3-carbonitrile, 7-bromo-4-chloro-3-iodoquinoline)

The synthesis of complex, multi-halogenated quinoline scaffolds often requires a multi-step approach, building upon foundational quinoline synthesis reactions like the Gould-Jacob reaction. rsc.orggoogle.com

Synthesis of 4-chloro-7-iodoquinoline derivatives: The synthesis of a related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, provides a template for this class. The process begins with the reaction of a substituted aniline with an ethoxymethylenemalonate ester, which undergoes thermal cyclization to form a 4-hydroxy-7-iodoquinoline-3-carboxylate intermediate. researchgate.net The subsequent chlorination of the 4-hydroxy group is achieved by heating with phosphorus oxychloride (POCl₃) to yield the final 4-chloro product. researchgate.net A similar strategy would be employed for the 3-carbonitrile analogue, starting with an appropriate α-cyanoacetic ester derivative.

Synthesis of 7-bromo-4-chloroquinoline: The synthesis of 7-bromo-4-chloroquinoline can be achieved from 4-bromoaniline. The initial steps often involve building the quinoline ring system to produce 7-bromoquinolin-4-ol. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the C4 position into a chlorine atom, yielding 7-bromo-4-chloroquinoline. atlantis-press.com

Reactivity and Derivatization Strategies for this compound

The dihalogenated quinoline, this compound, serves as a versatile scaffold in synthetic organic chemistry due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and thus more reactive than the carbon-chlorine bond, allowing for regioselective functionalization through various catalyzed cross-coupling reactions. nih.gov This selective reactivity enables the sequential introduction of different substituents, providing a powerful strategy for the synthesis of polysubstituted quinoline derivatives.

**3.1. Catalyzed Cross-Coupling Reactions

The primary route for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. The notable difference in the bond dissociation energies of the C-I and C-Cl bonds allows for a high degree of chemoselectivity, with the initial reaction occurring almost exclusively at the C-3 position. nih.gov

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a highly effective method for the alkynylation of this compound. The reaction demonstrates excellent regioselectivity, with the alkynyl group being introduced exclusively at the 3-position, owing to the greater reactivity of the C-I bond compared to the C-Cl bond. nih.gov This transformation is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst like copper(I) iodide, and a base, commonly an amine such as triethylamine.

Langer and co-workers have reported the regioselective Sonogashira coupling of 4-chloro-3-iodo-2-methylquinoline (B2743667) with various aryl acetylenes, achieving moderate to good yields with excellent selectivity towards the iodo substituent. nih.gov This selectivity is a common feature in the Sonogashira coupling of polyhalogenated aromatic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Reactions with this compound Derivatives

| Entry | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 4-Chloro-3-(phenylethynyl)quinoline | Good |

| 2 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 4-Chloro-3-((4-methylphenyl)ethynyl)quinoline | Moderate |

| 3 | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Cs₂CO₃ / DMF | 4-Chloro-3-((4-methoxyphenyl)ethynyl)quinoline | High |

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron compound (typically a boronic acid) and an organic halide. organicreactions.orgresearchgate.net In the case of this compound, this reaction provides a powerful tool for regioselective arylation.

The significant difference in reactivity between the aryl-iodo and aryl-chloro bonds allows for the highly selective arylation at the C-3 position of the quinoline core. nih.gov The oxidative addition of the palladium(0) catalyst to the C-I bond is much faster than its addition to the C-Cl bond. nih.gov This chemoselectivity enables the synthesis of 3-aryl-4-chloroquinolines in good yields, leaving the chlorine atom at the C-4 position untouched for subsequent transformations. researchgate.net

For instance, the reaction of 2-aryl-4-chloro-3-iodoquinolines with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate proceeds smoothly to afford the corresponding 2,3-diaryl-4-chloroquinolines. nih.govresearchgate.net

Table 2: Selective Suzuki-Miyaura Arylation of 2-Aryl-4-chloro-3-iodoquinolines

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diphenyl-4-chloroquinoline | High | researchgate.net |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline | High | nih.gov |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-Chloro-3-(4-methylphenyl)-2-phenylquinoline | Good | nih.gov |

A key synthetic advantage of this compound is the potential for sequential functionalization. researchgate.net After the initial selective Suzuki-Miyaura coupling at the C-3 position, the less reactive C-4 chloro substituent can be targeted in a subsequent reaction. nih.govresearchgate.net This second step may involve another cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures or stronger bases) or a different catalyst system to activate the C-Cl bond. nih.gov Alternatively, the chloro group can be displaced via nucleophilic aromatic substitution.

This stepwise approach allows for the controlled synthesis of polysubstituted quinolines with different substituents at the 3- and 4-positions. For example, after an initial Suzuki coupling with an arylboronic acid at the C-3 position, a second Suzuki coupling with a different arylboronic acid can be performed at the C-4 position to yield 2,3,4-triarylquinolines in a one-pot operation by using a more active catalyst system, such as one involving tricyclohexylphosphine (B42057) (PCy₃) as a ligand. nih.gov Another strategy involves the initial arylation at C-3 followed by nucleophilic displacement of the C-4 chloro atom with reagents like methoxide (B1231860) ions to produce 4-methoxyquinolines. researchgate.net

Table 3: Sequential Functionalization of 2-Aryl-4-chloro-3-iodoquinolines

| Step | Reaction Type | Position | Reagents/Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura | C-3 | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80-90°C | 2,3-Diaryl-4-chloroquinoline |

| 2 | Suzuki-Miyaura | C-4 | 4-Methoxyphenylboronic acid, PdCl₂(PPh₃)₂/PCy₃, K₂CO₃, Dioxane/H₂O | 2,3-Diaryl-4-(4-methoxyphenyl)quinoline |

| 2' | Nucleophilic Substitution | C-4 | NaOMe, MeOH, reflux | 2,3-Diaryl-4-methoxyquinoline |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to other cross-coupling reactions involving this compound, the Heck reaction is expected to proceed with high regioselectivity at the C-3 position due to the lability of the C-I bond. nih.gov This allows for the introduction of vinyl substituents at the 3-position of the quinoline ring. The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. While the high reactivity of the aryl-iodo bond towards oxidative addition with palladium is well-established for Heck reactions, specific examples detailing the reaction with this compound are less common in readily available literature compared to Sonogashira and Suzuki couplings. nih.gov

The regioselective alkynylation of this compound is most effectively achieved through the Palladium-Catalyzed Sonogashira reaction, as detailed in section 3.1.1. The term "regioselective alkynylation" in the context of this substrate specifically refers to the selective formation of a C-C bond at the C-3 position. nih.gov The choice of catalyst, co-catalyst, base, and solvent are all crucial for optimizing the reaction conditions and maximizing the yield of the 3-alkynyl-4-chloroquinoline product. The coordination of the quinoline nitrogen to the palladium center can also play a role in directing the regioselectivity of the coupling reaction. nih.gov The successful and highly selective alkynylation at the C-3 position underscores the utility of this compound as a building block for more complex, functionalized quinoline systems. nih.gov

Reactivity and Derivatization Strategies for 4 Chloro 3 Iodoquinoline

Nucleophilic Substitution Reactions

The quinoline (B57606) ring system, particularly when substituted with halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of 4-chloro-3-iodoquinoline, the carbon atom at the 4-position is the primary site for nucleophilic attack. This reactivity is driven by the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.org The chlorine atom at the C-4 position serves as an effective leaving group, facilitating the substitution process. nih.govmasterorganicchemistry.com Studies have shown that the 4-position of the quinoline ring is generally more reactive towards nucleophiles than the 2-position. researchgate.net

Displacement of the 4-Chloro Substituent

The chloro group at the C-4 position of the quinoline nucleus is readily displaced by a variety of nucleophiles. mdpi.com This substitution is a cornerstone of the derivatization of 4-chloroquinolines, allowing for the introduction of diverse functional groups. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the C-4 carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. A range of nucleophiles, including amines, alkoxides, thiolates, and azide (B81097) ions, have been successfully employed in these displacement reactions, highlighting the versatility of 4-chloroquinolines as synthetic intermediates. researchgate.net

Formation of 4-Aminoquinolines

The synthesis of 4-aminoquinolines is a particularly significant application of nucleophilic substitution on the 4-chloroquinoline (B167314) scaffold, as this structural motif is present in numerous biologically active compounds, including several antimalarial drugs. ucsf.eduresearchgate.netwikipedia.org The reaction involves the direct coupling of a 4-chloroquinoline derivative with a primary or secondary amine. nih.gov

The reaction conditions can be tailored to the specific amine being used. For instance, the condensation of 4,7-dichloroquinoline (B193633) with various amines has been performed in solvents like N-methyl-2-pyrrolidone (NMP) in the presence of bases such as potassium carbonate and triethylamine. plos.org In some protocols, the amine reactant itself can be used in excess, serving as both the nucleophile and the solvent, often at elevated temperatures. nih.gov The versatility of this reaction has enabled the creation of large libraries of 4-aminoquinoline (B48711) derivatives for biological screening. nih.gov

| Amine Reactant | Reagents and Conditions | Product | Reference |

| 3-Diethylaminopropylamine | Neat, 135–155 °C, 2 h | N'-(7-Chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine | ucsf.edu |

| o-(Diethylaminomethyl)aniline | NMP, K₂CO₃, triethylamine | N-(2-((Diethylamino)methyl)phenyl)-7-chloroquinolin-4-amine | researchgate.netplos.org |

| 1,3-Diaminopropane | Neat, reflux, 4 h | N¹-(7-Chloroquinolin-4-yl)propane-1,3-diamine | nih.gov |

| Various Alkyl/Aryl Amines | DMSO, 140-180°C, 20-30 min (Microwave) | Various N-substituted 4-aminoquinolines | nih.gov |

Synthesis of 4-Alkoxyquinolines (e.g., 4-ethoxy, 4-methoxy)

The 4-chloro substituent can also be displaced by oxygen nucleophiles, primarily alkoxides, to yield 4-alkoxyquinolines. These reactions are typically carried out by treating the 4-chloroquinoline substrate with a sodium or potassium alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent or another suitable polar aprotic solvent. The reactivity of 4-chloroquinoline towards methoxide ions is notably higher than that of its 2-chloro isomer. researchgate.net

In a related transformation, 4-phenoxyquinolines can be synthesized by condensing a 4-haloquinoline with a substituted phenol. google.com This reaction can be sluggish but can be accelerated by the use of a catalyst. For example, the reaction between 4,5,7-trichloroquinoline (B1580783) and 4-fluorophenol (B42351) in refluxing xylene is effectively catalyzed by a catalytic amount of 4-dimethylaminopyridine (B28879) (4-DMAP), leading to the desired 4-phenoxyquinoline product in high yield. google.com

Cyclization and Ring Annulation Reactions

The bifunctional nature of this compound, possessing two different halogen atoms at adjacent positions, makes it an excellent precursor for the construction of fused heterocyclic systems. The distinct reactivity of the C4-Cl and C3-I bonds allows for selective and sequential reactions. The C3-iodo group is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki), while the C4-chloro group is primed for nucleophilic substitution. This orthogonal reactivity enables the strategic introduction of functionalities that can subsequently undergo intramolecular cyclization to form new rings fused to the quinoline core.

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo[3,2-c]quinolines, Indoloquinolines)

A clear strategy for the synthesis of fused pyrrolo[3,2-c]quinolines utilizes this compound as the starting material. researchgate.net This approach involves a multi-step sequence that leverages the unique reactivity of each halogen. The synthesis of these fused systems, which are of interest in medicinal chemistry, demonstrates the utility of this compound as a versatile building block. nih.gov

The general synthetic route can be summarized as follows:

Sonogashira Coupling: The process begins with a palladium-catalyzed Sonogashira reaction between this compound and a terminal alkyne. This step selectively forms a new carbon-carbon bond at the C-3 position, leaving the C-4 chloro group intact. researchgate.net

Nucleophilic Substitution: The resulting 4-chloro-3-alkynylquinoline is then reacted with an amine. The amine displaces the chlorine atom at the C-4 position via an SNAr reaction.

Cyclization: The final step is an intramolecular cyclization, often thermally or chemically induced, where the nitrogen from the newly introduced amino group attacks the alkyne at the C-3 position, forming the fused pyrrole (B145914) ring and yielding the pyrrolo[3,2-c]quinoline scaffold. researchgate.net

| Step | Reaction Type | Description |

| 1 | Pd-catalyzed Sonogashira Coupling | Reaction of this compound with an appropriate arylacetylene to form a 4-chloro-3-(arylethynyl)quinoline. researchgate.net |

| 2 | Nucleophilic Aromatic Substitution | Displacement of the C4-chloro group with a primary amine or ammonia. researchgate.net |

| 3 | Intramolecular Cyclization | Ring closure of the intermediate to form the final fused pyrrolo[3,2-c]quinoline system. researchgate.net |

This sequential coupling and cyclization strategy provides a powerful method for constructing complex heterocyclic frameworks like indoloquinolines and other related systems from simple, readily available precursors. nih.gov

Other Chemical Transformations

Beyond the primary reactivity pathways of nucleophilic substitution and cyclization, this compound can undergo other valuable chemical transformations. The presence of the carbon-iodine bond, in particular, opens avenues for various organometallic reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C3-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. Besides the Sonogashira coupling mentioned previously, this position is also amenable to Heck reactions, which involve coupling with alkenes. For instance, 3-iodoquinolin-4(1H)-ones have been shown to react with styrene (B11656) derivatives in the presence of a palladium catalyst to afford (E)-3-styrylquinolin-4(1H)-ones. researchgate.net This demonstrates the potential to introduce vinyl groups at the C-3 position, which can serve as handles for further functionalization.

Metal-Halogen Exchange: The carbon-iodine bond can be converted into a carbon-metal bond through metal-halogen exchange. For example, related compounds like 7-chloro-4-iodoquinoline (B1588978) undergo a facile iodo-magnesium exchange reaction when treated with a Grignard reagent such as i-PrMgCl·LiCl. worktribe.com This generates a highly reactive quinolinyl-magnesium species. This organometallic intermediate can then be trapped with a wide range of electrophiles, such as aldehydes, ketones, or esters, to introduce new carbon-based substituents onto the quinoline ring. This transformation effectively converts the C-I bond into a nucleophilic carbon center, complementing the electrophilic nature of the carbon in C-Cl bond substitutions. worktribe.com

Derivatization for Analytical Applications

While direct analytical applications of this compound are not extensively documented, its structure lends itself to derivatization into reagents suitable for analytical chemistry, particularly for the analysis of various analytes by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The quinoline moiety can be functionalized to introduce chromophoric or fluorophoric properties, or a readily ionizable group to enhance detection.

One plausible strategy involves the nucleophilic substitution of the chlorine atom at the 4-position. This position is activated towards nucleophilic attack, a known characteristic of 4-chloroquinolines. By reacting this compound with a suitable nucleophile containing a reactive functional group, a derivatizing agent can be synthesized. For instance, reaction with a hydrazine (B178648) derivative could yield a hydrazino-iodoquinoline, which can then be used to label compounds containing carbonyl groups (aldehydes and ketones).

Another approach is to modify the quinoline ring to create a chiral derivatizing agent for the enantioseparation of racemic mixtures. For example, by introducing a chiral auxiliary, such as an amino acid, onto the quinoline scaffold, a reagent capable of forming diastereomers with chiral analytes can be prepared. These diastereomers can then be separated and quantified using standard chromatographic techniques. researchgate.netasianpubs.org

The following table outlines potential derivatization strategies for converting this compound into an analytical reagent:

| Derivatization Strategy | Target Analyte Functional Group | Resulting Derivative | Analytical Technique |

| Nucleophilic substitution with hydrazine | Aldehydes, Ketones | Hydrazone | HPLC-UV/Vis, LC-MS |

| Nucleophilic substitution with an amine-containing fluorophore | Carboxylic acids (after activation), Amines | Fluorescently tagged analyte | HPLC-Fluorescence |

| Introduction of a chiral auxiliary | Chiral amines, alcohols, carboxylic acids | Diastereomers | Chiral HPLC |

| Conversion to a sulfonyl chloride | Alcohols, Phenols, Amines | Sulfonamide/Sulfonate ester | LC-MS |

These strategies are based on established principles of derivatization in analytical chemistry, where a tag is introduced into the analyte molecule to improve its detectability or separability. acs.orggreyhoundchrom.com The presence of the iodine atom at the 3-position could also be exploited, for example, in mass spectrometry-based detection due to its characteristic isotopic signature.

Staudinger Reaction in Quinoline Synthesis

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganicchemistrytutor.comthermofisher.comalfa-chemistry.com This reaction proceeds via the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). Subsequent hydrolysis of the iminophosphorane yields the corresponding amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com

In the context of this compound, the Staudinger reaction would be a key step in a synthetic sequence to introduce an amino group at a specific position on the quinoline ring. This would first require the synthesis of an azido-substituted quinoline derivative from this compound. The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution by the azide ion (N₃⁻). mdpi.comresearchgate.net

The proposed synthetic pathway would involve the following steps:

Nucleophilic Substitution: Reaction of this compound with sodium azide (NaN₃) in a suitable solvent, such as dimethylformamide (DMF), would lead to the displacement of the chloride ion to form 4-azido-3-iodoquinoline.

Staudinger Reaction: The resulting 4-azido-3-iodoquinoline would then be treated with triphenylphosphine (PPh₃) to form the corresponding iminophosphorane.

Hydrolysis: Subsequent hydrolysis of the iminophosphorane with water would yield 4-amino-3-iodoquinoline and triphenylphosphine oxide.

| Step | Reactants | Product | Byproduct |

| 1. Azide Formation | This compound, Sodium Azide | 4-Azido-3-iodoquinoline | Sodium Chloride |

| 2. Iminophosphorane Formation | 4-Azido-3-iodoquinoline, Triphenylphosphine | 3-Iodo-4-(triphenylphosphoranylideneamino)quinoline | Nitrogen gas |

| 3. Hydrolysis | 3-Iodo-4-(triphenylphosphoranylideneamino)quinoline, Water | 4-Amino-3-iodoquinoline | Triphenylphosphine oxide |

This synthetic strategy provides a mild alternative to other methods of amine synthesis that might not be compatible with the iodo-substituent on the quinoline ring. The resulting 4-amino-3-iodoquinoline can serve as a valuable intermediate for the synthesis of a variety of more complex quinoline derivatives with potential applications in medicinal chemistry and materials science.

Advanced Applications in Medicinal Chemistry Research

Exploration of Quinoline (B57606) Derivatives as Therapeutic Agents

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This structural motif is a common feature in many approved drugs and investigational new drug candidates. The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have successfully synthesized a multitude of quinoline derivatives and evaluated their therapeutic potential across a spectrum of diseases, including infectious diseases, cancer, and cardiovascular disorders. The continued exploration of this scaffold underscores its importance in drug discovery and development.

Antimalarial Research and Development

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. This has spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial medications like chloroquine and amodiaquine. These 4-aminoquinoline-based drugs have been mainstays in malaria treatment for decades. Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death mdpi.com.

However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have necessitated the development of new antimalarial agents. Research efforts are focused on synthesizing novel 4-aminoquinoline (B48711) analogues that can overcome resistance. Studies have shown that modifications to the 4-aminoquinoline scaffold can restore activity against chloroquine-resistant parasites mdpi.com. The investigation of compounds like 4-Chloro-3-iodoquinoline as a starting material for such analogues remains a promising strategy in the development of the next generation of antimalarial drugs.

| Compound Class | Mechanism of Action | Relevance |

| 4-Aminoquinolines | Inhibition of hemozoin formation mdpi.comnih.gov | Foundation of widely used antimalarials like chloroquine. mdpi.com |

| Chloroquine Analogues | Overcoming resistance mechanisms | Crucial for addressing drug-resistant malaria strains. mdpi.comnih.gov |

Anticancer Activity Studies

Quinoline derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting cytotoxic activity against a range of cancer cell lines ijlpr.comnih.gov. The anticancer mechanisms of quinoline-based compounds are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration ijlpr.com. The substitution pattern on the quinoline ring plays a crucial role in determining the potency and selectivity of these compounds.

For instance, studies on 2,4-disubstituted quinoline derivatives have shown promising results as growth inhibitors through cell cycle arrest and apoptosis ijlpr.com. Similarly, N-alkylated, 2-oxoquinoline derivatives have been reported as effective cytotoxic agents ijlpr.com. The development of novel quinoline-based compounds, potentially derived from this compound, continues to be an active area of research in the pursuit of more effective and targeted cancer therapies. Research into pyrano[3,2-c]quinoline analogues has also revealed promising anticancer activity against various human tumor cell lines nih.gov.

| Quinoline Derivative Type | Observed Anticancer Activity | Cancer Cell Lines |

| 2,4-Disubstituted quinolines | Growth inhibition, cell cycle arrest, apoptosis ijlpr.com | Various |

| N-alkylated, 2-oxoquinolines | Cytotoxicity ijlpr.com | Various |

| Pyrano[3,2-c]quinolines | Cytotoxicity nih.gov | Ehrlich Ascites Carcinoma (EAC), Hep-G2 (liver), MCF-7 (breast) nih.gov |

| 4-Aminoquinoline derivatives | Cytotoxicity mdpi.com | MCF7 and MDA-MB468 (breast) mdpi.com |

Antibacterial Potential

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents, with the fluoroquinolone class of antibiotics being a prime example. While direct studies on the antibacterial activity of this compound are limited, research on related halogenated quinoline derivatives suggests its potential in this area. For instance, a library of iodo-quinoline derivatives has been synthesized and evaluated for their antimicrobial activity.

Furthermore, studies on 4-aminoquinoline derivatives have demonstrated their antibacterial efficacy, with some compounds showing potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial activity of these compounds is often attributed to their ability to interfere with bacterial DNA synthesis or other essential cellular processes. The exploration of derivatives of this compound could lead to the discovery of novel antibacterial agents with unique mechanisms of action, potentially addressing the growing challenge of antibiotic resistance.

Anti-Leishmanial Research

Leishmaniasis is a parasitic disease for which current treatments have limitations, including toxicity and emerging resistance. Quinoline derivatives have emerged as a promising class of compounds in the search for new anti-leishmanial drugs. Chloroquine, a well-known antimalarial, has shown in vitro activity against Leishmania amastigotes biosynth.com.

More specifically, a related compound, clioquinol (5-chloro-7-iodoquinolin-8-ol), has been evaluated against Leishmania amazonensis and Leishmania infantum, demonstrating significant anti-leishmanial activity jst.go.jp. The mechanism of action is thought to involve the induction of changes in the parasite's mitochondrial membrane potential and cell integrity jst.go.jpresearchgate.net. These findings suggest that the combination of chloro and iodo substituents on a quinoline core, as seen in this compound, could be a favorable structural feature for the design of novel and effective anti-leishmanial agents.

| Compound | Leishmania Species | Observed Effect |

| Chloroquine | L. amazonensis | In vitro activity against intracellular amastigotes biosynth.com |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | L. amazonensis, L. infantum | Inhibition of promastigotes and amastigotes jst.go.jp |

| 7-chloro-N,N-dimethylquinolin-4-amine | L. infantum, L. amazonensis | High in vitro efficacy against promastigotes and amastigotes researchgate.net |

Antihypertensive Properties

The therapeutic potential of quinoline derivatives extends to cardiovascular diseases, including hypertension. Several studies have explored the synthesis and antihypertensive activity of various quinoline-based compounds. For example, a series of 8-substituted quinoline derivatives have been shown to possess excellent antihypertensive activity, with their mechanism potentially related to β-blocking properties ijlpr.comrsc.org.

Additionally, a quinoline-appended chalcone derivative has been investigated for its angiotensin-converting enzyme (ACE) inhibitory properties, a key target in the management of hypertension nih.gov. While specific research on the antihypertensive effects of this compound is not widely available, the established activity of other quinoline derivatives suggests that this scaffold could serve as a valuable starting point for the design of new antihypertensive agents.

Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing healthcare challenge. There is an urgent need for new therapeutic strategies to slow or halt the progression of these devastating conditions. Quinoline derivatives have garnered attention in this area due to their diverse pharmacological activities that could be beneficial in a neurodegenerative context.

One of the key therapeutic targets in Alzheimer's disease is the enzyme acetylcholinesterase (AChE). Inhibition of AChE can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Theoretical studies have explored quinoline derivatives as potential inhibitors of AChE. Furthermore, chloroquine and its derivatives have been investigated for their ability to modulate the metabolism of the amyloid precursor protein (APP), a central player in the pathology of Alzheimer's disease. Research on a 4-phenyltellanyl-7-chloroquinoline derivative has also shown neuroprotective effects in models of Alzheimer's disease, mitigating memory impairment. These findings highlight the potential of the quinoline scaffold, and by extension derivatives of this compound, in the development of novel treatments for neurodegenerative disorders.

In-Depth Analysis of this compound in Medicinal Chemistry Fails to Yield Specific Advanced Applications

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting antimalarial, anticancer, antibacterial, and antiviral properties. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the 7-chloro substitution is a well-known feature of the potent antimalarial drug chloroquine and is considered optimal for this activity. Modifications at other positions, such as C-3 and C-4, are also known to significantly influence the pharmacological profile of quinoline-based compounds.

However, a detailed exploration into the specific roles of a chloro group at the C-4 position and an iodo group at the C-3 position, as in this compound, particularly concerning advanced medicinal chemistry applications, did not yield specific published research. This includes a lack of data on how modifications to these substituents impact biological activity, which is a critical aspect of Structure-Activity Relationship (SAR) investigations.

Similarly, information regarding the application of rational drug design strategies specifically utilizing the this compound scaffold is not available. Rational drug design relies on a deep understanding of the target biomolecule and the mechanism of action of a lead compound. The absence of foundational biological activity and mechanistic studies for this compound hinders the application of such design strategies.

Furthermore, specific mechanistic studies detailing the enzyme inhibition, DNA interaction, and metal chelation properties of this compound could not be found. While quinoline derivatives are known to act through these mechanisms—for example, by intercalating into DNA or chelating metal ions essential for enzymatic function—no studies have been identified that specifically investigate these properties for this compound.

Mechanistic Studies of Biological Activity

Immunomodulation and Excitotoxicity Pathways

The quinoline nucleus is central to compounds that exhibit significant immunomodulatory effects. These derivatives can influence immune responses by targeting various cellular pathways, making them valuable for conditions involving inflammation and autoimmunity. For instance, certain quinoline-3-carboxamide derivatives have demonstrated immunomodulatory, anti-tumor, and anti-angiogenic activities in preclinical models. The modulation of myeloid cells is considered a primary mechanism for these effects.

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. This process is implicated in various neurodegenerative diseases. The connection between the immune system and excitotoxicity is an area of active research, as inflammatory pathways can exacerbate neuronal damage.

Quinoline derivatives have emerged as significant modulators of these pathways. Notably, kynurenic acid, a metabolite of tryptophan with a quinoline core, is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors, which play a key role in excitotoxicity. nih.govresearchgate.net Research has focused on developing quinoline-based compounds that can cross the blood-brain barrier and modulate NMDA receptor activity to offer neuroprotection. mdpi.com Strategies include the synthesis of compounds like 7-chloro-kynurenic acid, a potent NMDA antagonist, which highlights the importance of halogenation in enhancing the pharmacological properties of quinoline scaffolds. nih.govresearchgate.net While direct studies on this compound's effect on excitotoxicity pathways are not extensively documented, its structural features suggest potential as a scaffold for developing new neuroprotective agents that could modulate glutamate receptor activity or related inflammatory cascades. mdpi.comgoogle.com

| Pathway | Role of Quinoline Derivatives | Example Compound/Metabolite |

| Immunomodulation | Modulation of myeloid cells, targeting of histone deacetylases (HDACs). | Tasquinimod |

| Excitotoxicity | Antagonism of NMDA and non-NMDA receptors, blocking excessive glutamate signaling. | Kynurenic Acid, 7-Chloro-kynurenic acid |

Antiangiogenic Effects of Quinoline Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a well-established strategy in cancer therapy. Quinoline derivatives have been extensively investigated for their antiangiogenic properties. ekb.eg They can inhibit the proliferation and migration of endothelial cells and disrupt the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. scirp.org

The mechanisms behind the antiangiogenic effects of quinoline derivatives are diverse and include the inhibition of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) receptor pathway. Several quinoline-based compounds have shown potent inhibition of angiogenesis in both in vitro and in vivo models. nih.gov

For example, research on various pyrano[3,2-c]quinoline analogues has demonstrated significant anti-cancer activity, which is often linked to antiangiogenic mechanisms. scirp.org The development of these compounds often involves molecular docking studies to understand their interaction with protein targets crucial for angiogenesis.

| Assay Type | Observation with Quinoline Derivatives | Mechanism of Action |

| In Vitro Cell-Based Assays | Inhibition of endothelial cell proliferation, migration, and tube formation. | Disruption of key signaling pathways (e.g., VEGFR) |

| In Vivo Models (e.g., CAM) | Reduction in the formation of new blood vessels in response to stimuli. | Inhibition of growth factor signaling, induction of apoptosis in endothelial cells |

Pharmacological Profile Optimization and Challenges

Optimizing the pharmacological profile of a lead compound like this compound is a critical step in drug development. This process involves enhancing efficacy, improving pharmacokinetic properties, and ensuring selectivity for the desired biological target.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure influences biological activity. For quinoline derivatives, SAR investigations have identified key structural features necessary for their activity. For instance, studies on 4-aminoquinolines as α2C-adrenoceptor antagonists revealed that a substituent at the 3-position of the quinoline ring is essential for potency. nih.govacs.orgresearchgate.net Such insights are crucial for rationally designing new derivatives of this compound with improved activity. By modifying the substituents at various positions, researchers can fine-tune the compound's interaction with its target, enhancing its therapeutic effect. mdpi.com

Pharmacokinetic Challenges: Despite their therapeutic potential, quinoline derivatives face several pharmacokinetic challenges that can limit their clinical utility. These challenges include:

Bioavailability: While many quinolones exhibit good oral bioavailability, it can be significantly reduced by co-administration with products containing metal ions like aluminum or magnesium. nih.gov

Metabolism: The metabolic stability of quinoline derivatives can vary greatly, influencing their half-life and duration of action. First-pass metabolism in the liver can reduce the concentration of the active drug reaching systemic circulation.

Distribution: The volume of distribution affects how a drug is spread throughout the body's tissues. While good tissue penetration is often desirable, it can also lead to off-target effects. nih.gov

Drug-Drug Interactions: Some quinoline derivatives can inhibit cytochrome P450 enzymes, leading to potential interactions with other co-administered drugs.

Addressing these challenges often involves chemical modifications to the quinoline scaffold, such as halogenation or the addition of specific side chains, to improve absorption, stability, and solubility, while minimizing unwanted interactions. mdpi.com

| Optimization Strategy | Goal | Key Findings/Considerations |

| Structure-Activity Relationship (SAR) | Enhance potency and selectivity. | Substitutions at specific positions (e.g., C3) on the quinoline ring can dramatically alter biological activity. nih.govacs.orgresearchgate.net |

| Prodrug Approach | Improve bioavailability and delivery. | Esterification or other modifications can enhance absorption and distribution. mdpi.com |

| Halogenation | Increase lipophilicity, enhance CNS penetration. | Can improve blood-brain barrier crossing, crucial for neuroprotective agents. mdpi.com |

| Hybrid Molecule Design | Achieve multi-target effects or improved pharmacokinetics. | Combining the quinoline scaffold with other pharmacophores can yield synergistic effects. |

Computational and Spectroscopic Characterization in Research

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and potential biological activity of molecules like 4-Chloro-3-iodoquinoline before their synthesis and experimental testing. These in silico methods are crucial in modern drug discovery and materials science.

Molecular Orbital Calculations

Molecular orbital (MO) theory is employed to describe the electronic structure of molecules. Density Functional Theory (DFT) is a common computational method used to perform these calculations, providing insights into the distribution and energy of electrons within the molecule. nih.govrsc.orgscirp.org For this compound, DFT calculations can be utilized to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept an electron, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org

For substituted quinolines, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. In this compound, the electron-withdrawing effects of the chlorine and iodine atoms are expected to influence the electron density distribution across the quinoline (B57606) ring system, thereby affecting the energies and localization of the frontier molecular orbitals.

Table 1: Representative Theoretical Molecular Orbital Data for Substituted Quinolines

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Phenyl quinoline-2-carboxylate | Varies | Varies | Varies |

| 2-Methoxyphenyl quinoline-2-carboxylate | Varies | Varies | Varies |

Modeling of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.netnih.gov For quinoline derivatives, QSAR studies are instrumental in identifying the structural features that are crucial for a particular biological effect, such as antimalarial or anticancer activity.

These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., steric, electronic, and hydrophobic properties). While specific QSAR models for a series including this compound are not detailed in the provided search results, general principles from QSAR studies on halogenated quinolines can be inferred. The position and nature of the halogen substituents on the quinoline ring are known to significantly impact biological activity. nih.gov For instance, the presence of halogens can influence the lipophilicity and electronic properties of the molecule, which in turn affect its ability to interact with biological targets.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govresearchgate.netmdpi.com For this compound, various computational models can be employed to estimate its pharmacokinetic and pharmacodynamic profile.

These predictive models utilize the molecular structure to calculate properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com While specific ADMET predictions for this compound are not available in the provided results, general models for quinoline derivatives suggest that the presence of halogens can increase lipophilicity, potentially affecting absorption and distribution. nih.gov

Table 2: General ADMET Parameters Predicted for Chloroquinoline Derivatives

| Parameter | Predicted Property | Significance |

| Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Variable | Potential for CNS effects |

| CYP450 Inhibition | Variable | Potential for drug-drug interactions |

| Toxicity | Variable | Dependent on specific structural features |

Note: These are general trends for chloroquinoline derivatives and specific predictions for this compound would require dedicated in silico analysis. nih.gov

Spectroscopic and Analytical Techniques

Spectroscopic and analytical methods are indispensable for the structural confirmation and characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. researchgate.netjchps.combbhegdecollege.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for each of the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons would be influenced by the electronic effects of the chlorine and iodine substituents. A publicly available ¹H NMR spectrum for this compound confirms the presence of these aromatic protons. chemicalbook.com

The ¹³C NMR spectrum would provide complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms, particularly those directly bonded to the chlorine and iodine, would be significantly affected by the electronegativity of these halogens. thieme-connect.deyoutube.comresearchgate.net

Table 3: Representative ¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Varies | Multiplet |

Note: A specific, detailed assignment of all proton signals for this compound from the available spectrum requires further analysis. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Halogenated Quinolines

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-Cl | ~140-150 |

| C-I | ~90-100 |

| Other Aromatic Carbons | ~120-150 |

Note: These are estimated ranges based on general principles of ¹³C NMR spectroscopy for halogenated aromatic compounds, as specific experimental data for this compound was not found. thieme-connect.deyoutube.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. vanderbilt.edu

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom.

Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer would lead to the formation of various fragment ions. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. For example, the loss of a chlorine or iodine radical from the molecular ion would result in characteristic fragment peaks. While a specific mass spectrum for this compound was not found in the provided search results, the NIST WebBook contains a mass spectrum for the related compound 4-Chloroquinoline (B167314), which can provide some insight into the expected fragmentation behavior of the quinoline core. nist.gov

2

The comprehensive characterization of "this compound" is crucial for its identification, purity assessment, and structural elucidation in research settings. A variety of sophisticated analytical techniques are employed to provide detailed information about its molecular weight, structure, and purity. These methods are fundamental in ensuring the compound's identity and quality for subsequent applications.

1 High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. harvard.edu By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. news-medical.net This capability is essential for the unambiguous identification of this compound.

In silico predictions for this compound (C₉H₅ClIN) provide expected m/z values for various adducts that could be observed in an HRMS experiment. This data is critical for identifying the compound in a complex matrix. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, offer an additional dimension of characterization, further enhancing confidence in identification when coupled with techniques like ion mobility spectrometry. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 289.92281 | 133.5 |

| [M+Na]⁺ | 311.90475 | 137.6 |

| [M+K]⁺ | 327.87869 | 138.7 |

| [M+NH₄]⁺ | 306.94935 | 149.5 |

| [M-H]⁻ | 287.90825 | 129.9 |

Data sourced from PubChem CID 11254777. The predicted values are calculated and provide a reference for experimental data. youtube.com

2 Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. taylorfrancis.com This hyphenated technique is widely used in pharmaceutical analysis for identifying and quantifying compounds in complex mixtures. nih.gov For a compound like this compound, LC-MS serves as an essential tool for purity analysis, metabolite identification, and stability studies. nih.gov

In a typical LC-MS workflow, the sample is first injected into an LC system, where this compound is separated from impurities and other components on a chromatographic column (commonly a reversed-phase C18 column). The separated components then enter the mass spectrometer, which provides mass information for identification. taylorfrancis.com Both high-resolution instruments like Time-of-Flight (TOF) or Orbitrap and triple-quadrupole (QqQ) instruments can be used as detectors. portlandpress.comweizmann.ac.il The former provides accurate mass for identification, while the latter is excellent for targeted quantification. weizmann.ac.il

3 Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. rsc.org While this compound itself may have limited volatility, GC-MS is invaluable for detecting volatile impurities that may be present from its synthesis, such as starting materials or residual solvents. nih.gov The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase inside a capillary column. quora.com

Following separation, the compounds are ionized, typically by electron ionization (EI), which creates a characteristic fragmentation pattern. fiercepharma.com This "fingerprint" mass spectrum can be compared against spectral libraries (like the NIST library) for definitive identification of the compound and any co-eluting impurities. nih.gov For less volatile compounds, derivatization may be employed to increase their volatility, making them amenable to GC-MS analysis. nih.gov

4 Imaging Mass Spectrometry (IMS)

Imaging Mass Spectrometry (IMS) is a sophisticated technique that visualizes the spatial distribution of molecules directly within a sample, such as a biological tissue section, without the need for labels. This method provides both chemical identity and location, making it a powerful tool in pharmaceutical research to study drug distribution and metabolism at the tissue level. youtube.comtaylorfrancis.com

For a compound like this compound, IMS could be used in preclinical research to map its accumulation in specific organs or tissues after administration. rsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging or Desorption Electrospray Ionization (DESI) are commonly used. taylorfrancis.com In MALDI-IMS, a thin tissue slice is coated with a matrix that helps desorb and ionize the analyte when struck by a laser, generating a mass spectrum for each pixel of the scanned area. The resulting data is used to create an ion-density map showing the distribution of the parent compound and its potential metabolites.

3 X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, demonstrates the power of this technique. Such studies reveal the planar nature of the quinoline ring system and the specific orientation of its substituents. This information is invaluable for understanding intermolecular interactions in the solid state, such as stacking and hydrogen bonding, which influence the compound's physical properties.

| Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

4 Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in an IR spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its quinoline core and halogen substituents. Analysis of related compounds like 4-chloroquinoline provides insight into the expected spectral features. Key absorptions would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations characteristic of the quinoline system, and C-Cl and C-I stretching vibrations at lower wavenumbers.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 1600-1450 | Stretching | Aromatic C=C and C=N |

| 900-675 | Out-of-plane bending | Aromatic C-H |

| 850-550 | Stretching | C-Cl |

| 600-500 | Stretching | C-I |

5 High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture. It is the primary method for determining the purity of drug substances and products. For this compound, HPLC is essential for assessing its purity by separating it from any starting materials, by-products, or degradation products.

A typical HPLC method for a quinoline-based compound involves a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the quinoline chromophore strongly absorbs. By running a sample and comparing the peak area of this compound to the total area of all peaks, the purity can be accurately calculated. The method's performance is validated by assessing parameters like linearity, accuracy, precision, and specificity.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., at 230-270 nm) |

| Injection Volume | 10-20 µL |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Polysubstituted Quinolines

The synthesis of polysubstituted quinolines remains a significant area of research, driven by the need for structurally diverse molecules for various applications. researchgate.net Traditional methods are being supplemented and replaced by more efficient, greener, and versatile strategies.

Recent advancements have focused on metal-free catalysis, microwave-assisted synthesis, and multicomponent reactions to construct the quinoline (B57606) core. tandfonline.comnih.gov For instance, the use of superacids like trifluoromethanesulfonic acid (TFA) has been shown to facilitate the construction of quinoline scaffolds from vinylogous imines with high efficiency. mdpi.com Another innovative approach involves a Brønsted acid-promoted homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines. mdpi.com

Furthermore, promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters have been successfully employed to create 2-alkylquinolines and quinoline-2-carboxylates. rsc.org Researchers are also exploring carbocatalytic cascade synthesis from 2-vinyl anilines and aldehydes, and ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles. mdpi.com The development of these novel synthetic routes allows for greater control over the substitution pattern of the quinoline ring, enabling the synthesis of a wider array of derivatives with tailored properties. nih.govnih.gov

Table 1: Recent Novel Synthetic Methodologies for Polysubstituted Quinolines

| Methodology | Reactants | Catalyst/Promoter | Key Features |

| Superacid Catalysis | Vinylogous imines, aromatic amines, α,β-unsaturated carbonyls | Trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA) | High efficiency, broad functional group compatibility. mdpi.com |

| Homo-diaza-Cope Rearrangement | N-aryl-N′-cyclopropyl hydrazines | Brønsted acid | Strategic combination of classical Fischer indolization. mdpi.com |

| Promoter-Regulated Annulation | 2-styrylanilines, β-keto esters | I2 or Mn(OAc)3 | Chemoselective synthesis of 2-alkylquinolines or quinoline-2-carboxylates. rsc.org |

| Carbocatalytic Cascade Synthesis | 2-vinyl anilines, aldehydes | --- | Environmentally friendly approach. mdpi.com |

| Ligand-Free Cobalt Catalysis | 2-aminoaryl alcohols, ketones/nitriles | Cobalt | One-pot synthesis under mild conditions. mdpi.com |

| Nickel-Catalyzed Sequential Reactions | α-aminoaryl alcohol, acyclic/cyclic ketones or secondary alcohol | Nickel(II) catalyst | Inexpensive and simple to handle. nih.gov |

| Copper-Catalyzed Aerobic Oxidative Cyclization | N-(2-alkenylaryl)enamine | Copper-chloride salt | Synthesis of 2-trifluoromethylquinolines. nih.gov |

| Zinc-Mediated Multicomponent Coupling | Alkyne, amine, aldehyde | Zinc(II) triflate salt | Ligand-free and solvent-free conditions. nih.gov |

| Silver-Catalyzed Synthesis | Isothiocyanate | AgBF4 | Basic and oxidant-free mild reaction conditions. nih.gov |

Exploration of New Therapeutic Targets for Quinoline-Based Compounds

Quinoline derivatives have a long-standing history in medicine, with well-established roles as antimalarial, antibacterial, and anticancer agents. rsc.orgnih.gov Future research is focused on identifying and validating new molecular targets for these versatile compounds, expanding their therapeutic potential. orientjchem.org

One promising area is the targeting of protein kinases, which are crucial in cancer signaling pathways. nih.gov Quinoline-based compounds are being designed as potent and selective kinase inhibitors to disrupt tumor growth and progression. nih.gov Another emerging target is the Bcl-2 protein, which plays a key role in preventing apoptosis (programmed cell death) in cancer cells. mdpi.com Researchers are developing quinoline-based oxadiazole and triazole analogues as Bcl-2 inhibitors to promote cancer cell death. mdpi.com

Beyond cancer, quinoline derivatives are being investigated for their potential in treating a range of other diseases. This includes their application as leishmanicidal agents, where they have been shown to act on key parasite survival targets. frontiersin.org The ability of the quinoline scaffold to be readily functionalized allows for the design of compounds that can interact with a wide variety of biological targets, opening up new avenues for drug discovery. frontiersin.org

Strategies to Overcome Bioavailability and Off-Target Effects in Drug Development

A significant challenge in the development of quinoline-based drugs is ensuring adequate bioavailability and minimizing off-target effects. Poor water solubility and metabolic instability can limit the effectiveness of these compounds. mdpi.com

To address these issues, researchers are employing various innovative formulation strategies. hilarispublisher.com These include the use of lipid-based delivery systems, amorphous solid dispersions, and nanoparticle encapsulation to enhance solubility and absorption. upm-inc.comnih.gov Prodrug approaches are also being explored, where the active quinoline compound is chemically modified to improve its pharmacokinetic properties, releasing the active drug at the target site. mdpi.com

Computational modeling and structure-activity relationship (SAR) studies are instrumental in designing quinoline derivatives with improved selectivity and reduced off-target toxicity. mdpi.com By understanding how subtle structural modifications affect a compound's interaction with its intended target and other biological molecules, researchers can optimize lead compounds to enhance their therapeutic index. frontiersin.org

Table 2: Strategies to Enhance Bioavailability and Reduce Off-Target Effects

| Strategy | Description | Potential Benefits |

| Formulation Strategies | ||

| Lipid-Based Delivery Systems | Dissolving the drug in lipid carriers. | Enhanced solubility and absorption, potential to bypass first-pass metabolism. upm-inc.com |

| Amorphous Solid Dispersions | Stabilizing the drug in a high-energy, non-crystalline form. | Improved solubility and dissolution rates. upm-inc.com |

| Nanoparticle Encapsulation | Encapsulating the drug in nanoparticles, liposomes, or exosomes. | Increased surface area for dissolution, targeted delivery, and controlled release. mdpi.comupm-inc.com |

| Prodrug Approaches | ||

| Chemical Modification | Attaching a promoiety to the active drug. | Improved solubility, permeability, and metabolic stability; targeted drug release. mdpi.com |

| Computational and Design Strategies | ||

| Structure-Activity Relationship (SAR) Studies | Analyzing how chemical structure relates to biological activity. | Design of more potent and selective compounds with fewer off-target effects. frontiersin.org |

| Computational Modeling | Using computer simulations to predict drug-target interactions and ADMET properties. | Early identification of potential off-target effects and optimization of pharmacokinetic profiles. mdpi.com |

Applications in Materials Science and Chemical Biology

The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for applications beyond medicine. In materials science, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nih.govresearchgate.net Their ability to form stable metal complexes and their tunable electronic properties are key to their utility in these areas. nih.gov

In the field of chemical biology, quinoline-based fluorescent probes are being developed to visualize and study biological processes in living cells. The sensitivity of the quinoline core's fluorescence to its local environment allows for the design of sensors for ions, reactive oxygen species, and specific biomolecules.

Asymmetric Synthesis and Enantioselective Catalysis

Many biologically active quinoline derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the development of methods for the asymmetric synthesis of quinolines is of paramount importance. acs.org